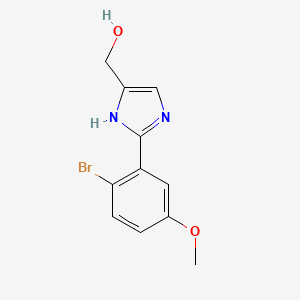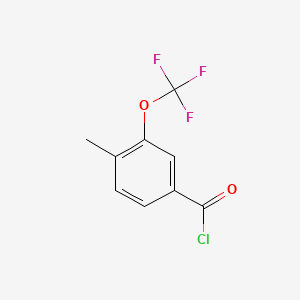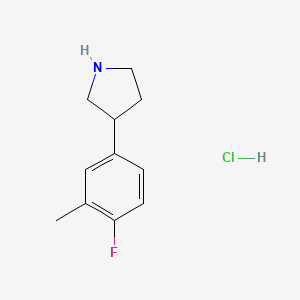
Bis(3-cyanobenzoyl) Peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-cyanobenzoyl) Peroxide: is an organic peroxide compound characterized by the presence of two benzoyl groups connected by a peroxide linkage, with each benzoyl group substituted with a cyano group at the 3-position. This compound is known for its applications in polymer chemistry and as an initiator in radical polymerization processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bis(3-cyanobenzoyl) Peroxide can be synthesized through the reaction of 3-cyanobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under alkaline conditions, where the peroxide bond is formed between the two benzoyl groups .
Industrial Production Methods: Industrial production of this compound involves the same basic synthetic route but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Bis(3-cyanobenzoyl) Peroxide primarily undergoes homolytic cleavage of the peroxide bond, leading to the formation of free radicals. This property makes it a valuable initiator for radical polymerization reactions .
Common Reagents and Conditions:
Oxidation: The compound can act as an oxidizing agent in various organic reactions.
Substitution: It can participate in substitution reactions where the peroxide bond is cleaved, and the resulting radicals react with other substrates.
Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and substrates used. In polymerization reactions, it leads to the formation of high molecular weight polymers.
Aplicaciones Científicas De Investigación
Chemistry: Bis(3-cyanobenzoyl) Peroxide is widely used as an initiator in radical polymerization processes, which are essential for the production of various polymers and copolymers .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of plastics, resins, and other polymeric materials. Its ability to initiate polymerization reactions makes it a valuable component in manufacturing processes .
Mecanismo De Acción
The mechanism of action of Bis(3-cyanobenzoyl) Peroxide involves the homolytic cleavage of the peroxide bond, resulting in the formation of benzoyloxy radicals. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains . The presence of the cyano group at the 3-position can influence the reactivity and stability of the radicals formed.
Comparación Con Compuestos Similares
Benzoyl Peroxide: Similar in structure but lacks the cyano substitution.
Bis(1-hydroperoxyalkyl) Peroxides: These compounds have similar peroxide linkages but differ in the alkyl groups attached.
Uniqueness: The presence of the cyano group in Bis(3-cyanobenzoyl) Peroxide imparts unique reactivity and stability characteristics, making it distinct from other peroxides. This substitution can enhance its performance as a polymerization initiator and potentially broaden its applications in various fields .
Propiedades
Fórmula molecular |
C16H8N2O4 |
|---|---|
Peso molecular |
292.24 g/mol |
Nombre IUPAC |
(3-cyanobenzoyl) 3-cyanobenzenecarboperoxoate |
InChI |
InChI=1S/C16H8N2O4/c17-9-11-3-1-5-13(7-11)15(19)21-22-16(20)14-6-2-4-12(8-14)10-18/h1-8H |
Clave InChI |
ZHDBFZLLKKXIAC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)OOC(=O)C2=CC=CC(=C2)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680416.png)



